
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C21H20BrN7O2 and its molecular weight is 482.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its diverse functional groups, including oxadiazole and pyrazole rings. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C21H20BrN7O2 with a molecular weight of approximately 482.34 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H20BrN7O2 |
Molecular Weight | 482.34 g/mol |
IUPAC Name | This compound |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has shown potential as an inhibitor of cholinesterases:
- Cholinesterase Inhibition : Studies indicate that derivatives containing oxadiazole and pyrazole moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally similar to our target showed IC50 values ranging from 12.8 µM to over 500 µM for AChE inhibition .
- Anticancer Activity : Research has highlighted the potential anticancer properties of oxadiazole derivatives. For example, certain compounds have demonstrated significant inhibition of cancer cell growth in vitro, with IC50 values as low as 0.37 µM against specific cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:
- Oxadiazole and Pyrazole Rings : The presence of these rings is critical for enhancing biological activity. Variations in substituents on these rings can significantly affect potency.
- Substituent Effects : The introduction of halogens or alkyl groups at specific positions can enhance or diminish activity against targeted enzymes. For example, substituents like bromine on the phenyl group have been associated with increased inhibition efficiency .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Inhibition Studies : A series of oxadiazole derivatives were screened for their ability to inhibit AChE and BChE using Ellman’s spectrophotometric method. The most potent inhibitors exhibited IC50 values below 100 µM .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that certain derivatives effectively inhibited cell proliferation, demonstrating the potential for further development as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
Research indicates that compounds containing oxadiazole and pyrazole moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown IC50 values ranging from 12.8 µM to over 500 µM for AChE inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.
Anticancer Properties
Studies have highlighted the anticancer potential of oxadiazole derivatives. Certain compounds have demonstrated significant inhibition of cancer cell growth in vitro, with IC50 values as low as 0.37 µM against specific cancer cell lines. This suggests that the compound may be developed further as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Key Observations
- Oxadiazole and Pyrazole Rings : The presence of these rings is critical for enhancing biological activity. Variations in substituents can significantly affect potency.
- Substituent Effects : The introduction of halogens or alkyl groups at specific positions can enhance or diminish activity against targeted enzymes. For example, bromine substituents on the phenyl group have been associated with increased inhibition efficiency.
Inhibition Studies
A series of oxadiazole derivatives were screened for their ability to inhibit AChE and BChE using Ellman’s spectrophotometric method. The most potent inhibitors exhibited IC50 values below 100 µM, highlighting their potential as therapeutic agents.
Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that certain derivatives effectively inhibited cell proliferation, demonstrating the compound's potential for further development as anticancer agents.
Pharmacological Insights
A mini-review explored the pharmacology of various pyrazole analogs, highlighting their cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities. These findings suggest that compounds similar to 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide may exhibit a broad spectrum of pharmacological effects .
Eigenschaften
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN7O2/c1-12-5-3-4-6-15(12)19-26-21(31-28-19)17-18(23)29(27-20(17)24-2)11-16(30)25-14-9-7-13(22)8-10-14/h3-10H,11,23H2,1-2H3,(H,24,27)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKQGYKKWEQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.